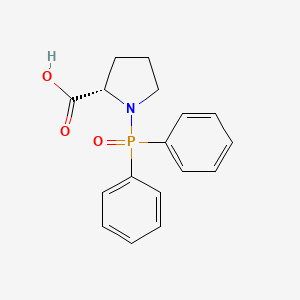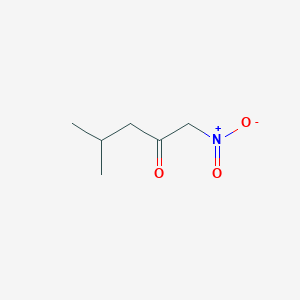![molecular formula C27H18O B14554205 Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-phenyl- CAS No. 62224-88-8](/img/structure/B14554205.png)
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system that includes both indene and pyran moieties
Preparation Methods
The synthesis of Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(2-hydroxyphenyl)indene with aldehydes in the presence of a Lewis acid catalyst such as boron trifluoride etherate can yield the desired indeno[2,1-b]pyran scaffold . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-phenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. For example, it may inhibit certain kinases or modulate receptor activity, leading to changes in cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-phenyl- can be compared with other similar compounds such as:
Indeno[2,1-b]pyran, 2-(4-bromophenyl)-9-(1H-inden-2-yl)-:
Indeno[2,1-b]pyran, 2-ethyl-9-(1H-inden-2-yl)-: The presence of an ethyl group can influence the compound’s physical and chemical properties.
Properties
CAS No. |
62224-88-8 |
|---|---|
Molecular Formula |
C27H18O |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
9-(1H-inden-2-yl)-2-phenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C27H18O/c1-2-8-18(9-3-1)25-15-14-24-22-12-6-7-13-23(22)26(27(24)28-25)21-16-19-10-4-5-11-20(19)17-21/h1-16H,17H2 |
InChI Key |
BQMJWMPSXRRANG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=C1C3=C4C(=CC=C(O4)C5=CC=CC=C5)C6=CC=CC=C63 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14554128.png)
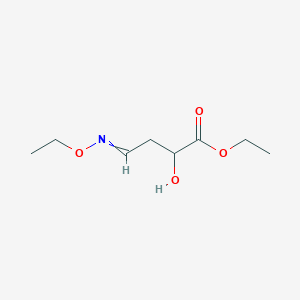

![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopentane]-2',5'-dione](/img/structure/B14554137.png)
![Bis{[2-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14554138.png)
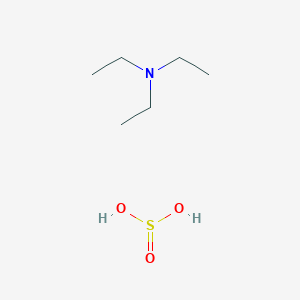
![1,7,8,9b-Tetramethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-one](/img/structure/B14554146.png)
![7-Chloro-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B14554152.png)
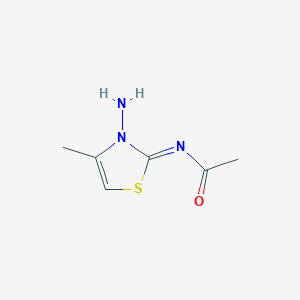
![7,8-Dihydro-6H-indeno[4,5-b]thiophene-2-carboxylic acid](/img/structure/B14554162.png)
![2-[(Thiophen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14554172.png)
